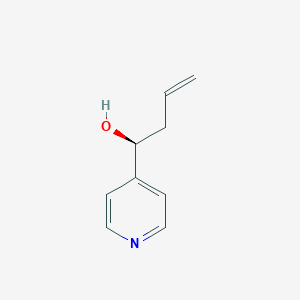
(1S)-1-pyridin-4-ylbut-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-pyridin-4-ylbut-3-en-1-ol is an organic compound that features a pyridine ring attached to a butene chain with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-pyridin-4-ylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by reduction and purification steps. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(1S)-1-pyridin-4-ylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butene chain can be reduced to form a saturated alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: Formation of (S)-1-(4-Pyridinyl)-butanol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(1S)-1-pyridin-4-ylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S)-1-pyridin-4-ylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Pyridinecarboxaldehyde: A precursor in the synthesis of (1S)-1-pyridin-4-ylbut-3-en-1-ol.
(S)-1-(4-Pyridinyl)-butanol: A reduced form of the compound with similar structural features.
Pyridine derivatives: Various compounds with a pyridine ring and different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a butene chain with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
特性
CAS番号 |
144635-04-1 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
(1S)-1-pyridin-4-ylbut-3-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7,9,11H,1,3H2/t9-/m0/s1 |
InChIキー |
WEPJYMIOJMZLBS-VIFPVBQESA-N |
SMILES |
C=CCC(C1=CC=NC=C1)O |
異性体SMILES |
C=CC[C@@H](C1=CC=NC=C1)O |
正規SMILES |
C=CCC(C1=CC=NC=C1)O |
同義語 |
4-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















